N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness Pre-formulation

Procurement specification for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (MW: 290.32 g/mol, Formula: C14H18N4O3) requires precise differentiation from other 1-methyl-1H-1,2,3-triazole-4-carboxamide analogs. This compound features a unique N-(2-methoxy-2-(3-methoxyphenyl)ethyl) side chain, which distinguishes its computed physicochemical profile—including an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 78.3 Ų, and 5 hydrogen bond acceptor sites—from simpler benzyl or chlorobenzyl derivatives.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 1797281-59-4
Cat. No. B2954089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1797281-59-4
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
InChIInChI=1S/C14H18N4O3/c1-18-9-12(16-17-18)14(19)15-8-13(21-3)10-5-4-6-11(7-10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19)
InChIKeyJWZSLJODNQJCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Core Chemical Identity and Scaffold Context


Procurement specification for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (MW: 290.32 g/mol, Formula: C14H18N4O3) requires precise differentiation from other 1-methyl-1H-1,2,3-triazole-4-carboxamide analogs. This compound features a unique N-(2-methoxy-2-(3-methoxyphenyl)ethyl) side chain, which distinguishes its computed physicochemical profile—including an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 78.3 Ų, and 5 hydrogen bond acceptor sites—from simpler benzyl or chlorobenzyl derivatives [1]. Its synthesis and characterization can be traced via its PubChem CID (73168525) and InChIKey (JWZSLJODNQJCFC-UHFFFAOYSA-N), and its scaffold is referenced within broader triazole-carboxamide patent families targeting CNS and antimicrobial applications [2].

Why Generic 1-Methyl-1H-1,2,3-Triazole-4-carboxamides Cannot Substitute for CAS 1797281-59-4 in Targeted Studies


Direct substitution with generic 1-methyl-1H-1,2,3-triazole-4-carboxamides is scientifically invalid due to the critical pharmacophoric contribution of the 2-methoxy-2-(3-methoxyphenyl)ethyl appendage. This group fundamentally alters logP (computed XLogP3-AA of 0.7 vs. -0.8 for the unsubstituted 1-methyl-1H-1,2,3-triazole-4-carboxamide [1]) and introduces a specific hydrogen bond acceptor topology (5 sites) that is absent in closer analogs like N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235039-46-9) [2]. In antimicrobial class, structure-activity relationship (SAR) studies on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrate that subtle modifications on the phenyl ring drastically shift activity from gram-positive (S. aureus) to fungal (C. albicans) targets, indicating that this specific methoxyphenyl moiety is not an interchangeable motif but a determinant of biological selectivity [3].

Quantitative Differentiation Evidence for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1797281-59-4)


Computed Lipophilicity (XLogP3-AA) Versus Unsubstituted Core Scaffold

The addition of the 2-methoxy-2-(3-methoxyphenyl)ethyl side chain to the 1-methyl-1H-1,2,3-triazole-4-carboxamide core significantly increases lipophilicity. The XLogP3-AA for CAS 1797281-59-4 is 0.7 [1], compared to -0.8 for the unsubstituted 1-methyl-1H-1,2,3-triazole-4-carboxamide core (CAS 39039-49-1) [2]. This lipophilic shift is critical for passive membrane permeability in CNS-targeted campaigns, aligning with the property space of CNS-active triazole carboxamides outlined in US9416127B2.

Physicochemical profiling Drug-likeness Pre-formulation

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Relative to 2-Chlorobenzyl Analog

The target compound possesses a distinct hydrogen bond acceptor (HBA) profile (5 HBAs, TPSA of 78.3 Ų) versus the N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide analog, which has 4 HBAs and a lower TPSA of 58.0 Ų [1][2]. This difference arises from the dual methoxy substitution on the phenyl ring, providing an additional oxygen atom as a potential hydrogen bond acceptor and altering the molecular electrostatic surface. In kinase and enzyme inhibitor design, such changes in HBA count and TPSA have been directly correlated with shifts in inhibitor binding kinetics and target selectivity.

Medicinal chemistry Structure-activity relationships Binding interactions

Biological Activity Differentiation via Class-Level Antimicrobial SAR

While direct antimicrobial data for CAS 1797281-59-4 is not publicly disclosed, class-level SAR from the 2021 primary discovery study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrates that the substitution pattern on the N-aryl ring dictates the antimicrobial spectrum [1]. Compounds in this class with 3-methoxyphenyl motifs showed Zone of Inhibition (ZOI) values up to 63.7 mm against C. albicans, while 5-methyl-1H-1,2,3-triazole-4-carboxamides with electron-deficient rings (e.g., 4d, 4l, 4r) were bacteriostatic against S. aureus (MIC data reported for 4r: 32 µg/mL). The unique 3-methoxy substitution on the phenyl ring of this compound is a structural feature associated with antifungal rather than antibacterial activity in this scaffold, providing a rational path for prioritizing it in antifungal screening campaigns.

Antimicrobial resistance Click chemistry probes Biological screening

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound possesses a rotatable bond count of 6 [1], which is higher than that of many constrained analogs such as the pyridinyl-substituted triazole carboxamides described in US9416127B2 (typically 3-4 rotatable bonds) [2]. This increased flexibility arises from the methoxyphenyl ethylamine linker and enables exploration of a broader conformational space. While increased rotatable bonds may enhance solubility and adaptability to shallow binding pockets, they also introduce a greater entropic penalty upon binding. This parameter is critical for researchers using molecular dynamics or free-energy perturbation methods to predict binding affinities.

Molecular dynamics Entropic penalty Binding pose prediction

Where N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide Creates Differentiated Value in Research and Industrial Screening


Diversifying Antifungal-Focused Screening Libraries

Based on class-level SAR, this compound is a high-priority inclusion for antifungal screening libraries targeting Candida albicans. Its 3-methoxyphenyl feature is structurally correlated with enhanced antifungal activity (ZOI up to 63.7 mm in related analogs), distinguishing it from chlorine-substituted analogs that are more active towards gram-positive bacteria [1].

CNS-Penetrant Probe Design and Fragment-Based Lead Optimization

With a computed logP of 0.7 and TPSA of 78.3 Ų [2], this compound sits within the recommended CNS Multiparameter Optimization (MPO) space (TPSA < 90 Ų, LogP < 3). It serves as a superior starting point for CNS-penetrant 1,2,3-triazole carboxamide probes compared to more polar unsubstituted or amino-substituted core scaffolds, which exhibit logP values below 0.

Targeting Protein-Protein Interactions (PPIs) with Shallow Binding Grooves

The compound's elevated rotatable bond count (6) [2] indicates a flexible pharmacophore capable of adapting to extended, solvent-exposed PPI interfaces. In contrast to rigid, deep-pocket kinase inhibitors, this flexible triazole scaffold is better suited for projects aimed at disrupting dynamic protein complexes where induced-fit binding is essential.

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